molecular formula C20H26N4O3S B2735609 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 1105217-01-3

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2735609
CAS No.: 1105217-01-3
M. Wt: 402.51
InChI Key: ZXIZXBMMFGPBOE-UHFFFAOYSA-N
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Description

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of cyclohexyl, furan, and thieno[3,4-c]pyrazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-oxoethyl derivatives under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of cyclohexyl, furan, and thieno[3,4-c]pyrazol moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclohexyl-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c25-18(9-14-5-2-1-3-6-14)22-20-16-12-28-13-17(16)23-24(20)11-19(26)21-10-15-7-4-8-27-15/h4,7-8,14H,1-3,5-6,9-13H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIZXBMMFGPBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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